4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of agrochemicals for pest control.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the dichlorophenyl and methylphenyl groups can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the presence of the 4-methylphenyl group. This group can influence the compound’s solubility, stability, and biological activity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C16H12Cl2N4S |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4S/c1-10-2-4-11(5-3-10)15-20-21-16(23)22(15)19-9-12-6-7-13(17)8-14(12)18/h2-9H,1H3,(H,21,23)/b19-9+ |
InChI Key |
UMGRSATZPFCQOP-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.